(E)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(indolin-1-ylsulfonyl)benzamide
Description
This compound is a benzothiazol-2-ylidene benzamide derivative featuring a 6-chloro-3-methyl substitution on the benzothiazole ring and a 4-(indolin-1-ylsulfonyl) group on the benzamide moiety. The (E)-configuration ensures specific spatial orientation, critical for molecular interactions.
Properties
IUPAC Name |
N-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-4-(2,3-dihydroindol-1-ylsulfonyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN3O3S2/c1-26-20-11-8-17(24)14-21(20)31-23(26)25-22(28)16-6-9-18(10-7-16)32(29,30)27-13-12-15-4-2-3-5-19(15)27/h2-11,14H,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFWNMSFLHFOZMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Cl)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(indolin-1-ylsulfonyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzothiazole Core: Starting with 6-chloro-3-methylbenzo[d]thiazole, the core structure is synthesized through a cyclization reaction involving a thiourea derivative and an appropriate halogenated precursor.
Ylidene Formation: The benzothiazole core is then reacted with a suitable aldehyde or ketone to form the ylidene linkage.
Sulfonylation: The indoline ring is introduced via a sulfonylation reaction, where the sulfonyl chloride derivative of indoline is reacted with the intermediate compound.
Final Coupling: The final step involves coupling the sulfonylated intermediate with 4-aminobenzamide under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(indolin-1-ylsulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can reduce
Biological Activity
(E)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(indolin-1-ylsulfonyl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, characterization, and biological activity of this compound, with a focus on its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 493.98 g/mol. The structure features a benzothiazole moiety, which is known for its biological activity, particularly in anti-inflammatory and antimicrobial contexts.
Synthesis
The synthesis of this compound typically involves a multi-step process that includes the formation of the benzothiazole core followed by the introduction of the indolin sulfonamide group. Various synthetic routes have been explored to optimize yield and purity, often employing techniques such as refluxing in organic solvents and purification through crystallization.
Antimicrobial Activity
Studies have shown that derivatives of benzothiazole exhibit significant antibacterial properties. For example, compounds similar to this compound have been tested against various bacterial strains including Staphylococcus aureus and Escherichia coli. The results indicate that these compounds can inhibit bacterial growth effectively, with zones of inhibition ranging from 15 mm to 30 mm depending on the specific derivative tested .
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has also been evaluated. In vitro assays demonstrated that it significantly reduces inflammatory markers in cell cultures exposed to pro-inflammatory stimuli. For instance, compounds with similar structures exhibited up to 27% inhibition of edema in carrageenan-induced inflammation models .
Anticancer Activity
Recent research has highlighted the anticancer properties of benzothiazole derivatives. The compound has shown promising results in inhibiting cancer cell proliferation in various cancer lines, including breast and lung cancer cells. Mechanistic studies suggest that it may induce apoptosis through caspase activation pathways .
Case Studies
- Case Study on Antimicrobial Efficacy : A study involving the testing of several benzothiazole derivatives revealed that this compound exhibited superior antibacterial activity against Klebsiella pneumoniae, with a zone of inhibition measuring 28 mm .
- Case Study on Anti-inflammatory Effects : In a controlled experiment assessing the anti-inflammatory effects, this compound demonstrated a significant reduction in nitric oxide production in LPS-stimulated macrophages, indicating its potential as an anti-inflammatory agent .
Data Summary
| Activity Type | Tested Against | Results |
|---|---|---|
| Antibacterial | S. aureus, E. coli | Zones of inhibition: 15 mm - 30 mm |
| Anti-inflammatory | Carrageenan-induced edema | Up to 27% reduction in edema |
| Anticancer | Breast & Lung cancer cells | Induced apoptosis via caspase activation |
Scientific Research Applications
Anticancer Activity
One of the primary applications of this compound is in the field of oncology. Research indicates that derivatives of benzothiazole and indoline exhibit potent anticancer properties. The compound's structure allows it to interact with various cellular targets, leading to apoptosis in cancer cells.
Case Studies
- A study demonstrated that similar compounds showed significant cytotoxicity against various cancer cell lines, including breast (MCF-7), colon (HCT-116), and cervical (HeLa) cancers. The most active compounds exhibited low IC50 values, indicating high potency against these cell lines .
Antimicrobial Properties
The compound also exhibits antimicrobial activity, making it a candidate for developing new antibacterial and antifungal agents.
Case Studies
- Research on similar thiazole derivatives has shown promising results against both Gram-positive and Gram-negative bacteria, demonstrating their potential as broad-spectrum antimicrobials .
Anti-inflammatory Effects
Inflammation is a critical factor in many diseases, including cancer and autoimmune disorders. The compound's potential anti-inflammatory properties could provide therapeutic benefits.
Case Studies
- Similar compounds have been evaluated for their anti-inflammatory effects in vitro, showing significant reductions in inflammatory markers in treated cells .
Neuroprotective Potential
Emerging research suggests that compounds related to this structure may have neuroprotective effects, particularly in neurodegenerative diseases like Alzheimer's.
Case Studies
- Investigations into thiazole-based compounds have revealed their ability to protect neuronal cells from oxidative stress and apoptosis, indicating potential applications in treating neurodegenerative disorders .
Structure-Activity Relationship Studies
Understanding the relationship between chemical structure and biological activity is crucial for optimizing the efficacy of this compound.
Quantitative Structure–Activity Relationship (QSAR) Analysis
Comparison with Similar Compounds
Core Structure Variations
The compound shares a benzothiazolylidene benzamide scaffold with derivatives reported in and . Key differences lie in substituent patterns:
Physicochemical Properties
Theoretical properties were calculated using molecular descriptors (e.g., LogP, polar surface area):
| Compound | Molecular Weight (g/mol) | LogP (Predicted) | Polar Surface Area (Ų) |
|---|---|---|---|
| Target Compound | ~480 | 3.8 | 110 |
| (ZINC100821102) | ~490 | 4.2 | 95 |
| (Compound 7a) | ~380 | 2.5 | 75 |
- The indolinylsulfonyl group contributes to a larger polar surface area, which may enhance hydrogen-bonding capacity .
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of (E)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(indolin-1-ylsulfonyl)benzamide?
The synthesis typically involves multi-step reactions, including cyclocondensation of thioamide precursors with halogenated intermediates, followed by sulfonylation. Key steps include:
- Cyclocondensation : Formation of the benzo[d]thiazole core via reaction of 6-chloro-3-methylbenzo[d]thiazol-2-amine with a carbonyl derivative under acidic conditions .
- Sulfonylation : Introduction of the indolin-1-ylsulfonyl group using sulfonyl chlorides in the presence of a base (e.g., pyridine) to ensure regioselectivity .
- Purification : Column chromatography (silica gel, gradient elution) and recrystallization (e.g., ethanol/water mixtures) are critical for isolating the (E)-isomer . Characterization relies on ¹H/¹³C NMR and HRMS to confirm regiochemistry and purity .
Q. How is the structural integrity of this compound validated experimentally?
- Spectroscopic Analysis :
- NMR : Key signals include the thiazole C=N proton (δ 8.2–8.5 ppm, singlet) and sulfonyl group resonance (δ 3.1–3.3 ppm for SO₂-CH₂) .
- Mass Spectrometry : HRMS (ESI+) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 484.0825 for C₂₃H₁₈ClN₃O₂S₂) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reaction yields during scale-up synthesis?
Contradictions in yields often arise from solvent polarity effects or temperature gradients . Mitigation strategies include:
- Design of Experiments (DoE) : Systematic optimization of parameters (e.g., solvent, catalyst loading) using response surface methodology .
- In-line Analytics : Real-time monitoring via FTIR or HPLC to track intermediate formation and adjust conditions dynamically .
- Purification Adjustments : Switching from silica gel to reverse-phase chromatography for polar byproducts .
Q. What computational approaches are suitable for predicting the electronic properties of this compound?
- Density Functional Theory (DFT) :
- Calculate HOMO/LUMO energies to predict redox behavior (e.g., B3LYP/6-31G* level) .
- Analyze charge distribution on the sulfonyl group to assess electrophilic/nucleophilic reactivity .
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
- Substituent Variation :
- Modify the indolin-1-ylsulfonyl group to alter steric bulk (e.g., substituents at position 4 of the indole ring) .
- Replace the 6-chloro group with electron-withdrawing groups (e.g., -CF₃) to modulate thiazole ring electronics .
- In Vitro Assays :
- Screen analogs against target enzymes (e.g., kinases) using fluorescence polarization or SPR .
- Validate cytotoxicity in 3D cell cultures to account for tissue penetration differences .
Q. What strategies address low aqueous solubility in preclinical testing?
- Salt Formation : React with sodium bicarbonate to generate a water-soluble sulfonate salt .
- Nanoformulation : Encapsulate in PEGylated liposomes (size: 80–120 nm) to enhance plasma stability .
- Co-solvent Systems : Use cyclodextrin-based solutions (e.g., Captisol®) for in vivo dosing .
Data Contradiction Analysis
Q. How should researchers interpret conflicting NMR data for similar derivatives?
Discrepancies in chemical shifts (e.g., thiazole protons) may arise from:
- Solvent Effects : Compare DMSO-d₆ vs. CDCl₃ spectra; DMSO deshields aromatic protons .
- Tautomerism : Verify the (E)-configuration via NOESY (nuclear Overhauser effect) to exclude Z-isomer contamination .
- Impurity Peaks : Use 2D NMR (HSQC, HMBC) to assign ambiguous signals and identify byproducts .
Q. Why might biological activity vary between in vitro and in vivo models?
- Metabolic Instability : Phase I/II metabolism (e.g., sulfonation, CYP450 oxidation) can deactivate the compound. Use LC-MS/MS to identify metabolites .
- Protein Binding : High serum albumin affinity (>90%) reduces free drug concentration. Measure unbound fraction via equilibrium dialysis .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
